Ido1-IN-24

Crystallography Structural Biology Drug Design

Researchers requiring a well-characterized IDO1 inhibitor for structure-based drug design often encounter compounds without detailed structural binding data. Ido1-IN-24 solves this by providing a high-resolution co-crystal structure showing a unique hydrogen-bonding network and dual-pocket binding mode. This serves as a validated template for computational docking, scaffold hopping, and SAR calibration. Its moderate potency (IC₅₀ = 17 μM) also enables nuanced pharmacodynamic studies of the kynurenine pathway without complete target ablation. Supplied as a research-use-only powder with verified purity and cold-chain shipping.

Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
Cat. No. B12361429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1-IN-24
Molecular FormulaC18H22N2O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NOCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C18H22N2O4/c21-17(18-8-13-5-14(9-18)7-15(6-13)10-18)19-24-11-12-1-3-16(4-2-12)20(22)23/h1-4,13-15H,5-11H2,(H,19,21)
InChIKeyJAFPNGVVOQQXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDO1-IN-24: Core Technical Specifications and Primary Activity Data for Procurement Decisions


IDO1-IN-24 (also designated compound 2c) is a small-molecule inhibitor of the immunoregulatory enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1) [1]. Its molecular formula is C₁₈H₂₂N₂O₄, corresponding to a molecular weight of 330.38 g/mol [2]. The compound is an analogue of the clinical-stage IDO1 inhibitor NLG919 [3]. The primary reported biological activity for IDO1-IN-24 is the inhibition of IDO1 production in cell-based assays, with a measured IC₅₀ value of 17 μM [1]. It is supplied as a research-use-only compound, typically available in powder form with recommended storage at -20°C for up to three years .

Why IDO1-IN-24 Cannot Be Directly Substituted by Other IDO1 Inhibitors: A Structural and Functional Rationale


The IDO1 enzyme exhibits significant structural plasticity, and inhibitors from different chemotypes bind to the active site through distinct molecular recognition patterns [1]. IDO1-IN-24 possesses a unique structural feature: it forms an extensive and unique hydrogen-bonding network with IDO1 upon binding, a characteristic not observed in the published crystal structures of other IDO1 inhibitors [2]. This specific binding mode, which also involves the coordination of its imidazole nitrogen with the heme iron, is fundamentally different from that of many other inhibitors [2]. Consequently, generic substitution among IDO1 inhibitors is not scientifically sound, as differences in binding mechanisms can lead to divergent selectivity profiles, off-target effects, and cellular outcomes. The selection of IDO1-IN-24 must be justified by its distinct structural and functional differentiation from other available IDO1-targeting compounds.

IDO1-IN-24 Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparative Data


Structural Differentiation: Unique Hydrogen-Bond Network of IDO1-IN-24 in the IDO1 Active Site

Crystallographic studies have revealed a unique binding mode for IDO1-IN-24 within the active site of IDO1. Unlike other published IDO1-inhibitor complex structures, the IDO1/24 complex exhibits an extensive hydrogen-bond network [1]. This network is formed between the inhibitor and key active site residues, a feature that was not observed in the other IDO1 complex structures analyzed [1]. Furthermore, the imidazole nitrogen of IDO1-IN-24 coordinates directly with the heme iron, a critical interaction for potent inhibition [1].

Crystallography Structural Biology Drug Design

Binding Mode Differentiation: Dual-Pocket Occupancy by IDO1-IN-24

The binding mode of IDO1-IN-24 is characterized by its dual-pocket occupancy within the IDO1 active site. The crystal structure shows the imidazoleisoindole core situated in pocket A, while the 1-cyclohexylethanol moiety extends into a distinct adjacent region, pocket B [1]. This contrasts with inhibitors that primarily occupy only one of these subsites. This extended binding mode is part of the rationale for the compound's potent activity, as it facilitates extensive hydrophobic interactions with residues in both pockets [1].

Crystallography Binding Mode IDO1

Cellular Potency Differentiation: IDO1-IN-24 versus High-Potency Recombinant Enzyme Inhibitors

IDO1-IN-24 exhibits moderate cellular potency (IC₅₀ = 17 μM), which can be strategically advantageous compared to ultra-potent inhibitors of the recombinant enzyme. For example, IDO1-IN-27 demonstrates an IC₅₀ of 0.3951 μM against recombinant hIDO1 , a value over 40-fold more potent than the cellular IC₅₀ of IDO1-IN-24. This cross-study comparison suggests IDO1-IN-24 may be less prone to inducing complete target saturation at standard screening concentrations, making it a valuable tool for studying graded inhibition of the kynurenine pathway.

Cellular Assay IC50 Potency

Chemical Scaffold Differentiation: IDO1-IN-24 as a Structurally Characterized NLG919 Analog

IDO1-IN-24 belongs to the imidazoleisoindole chemotype, a well-characterized class of IDO1 inhibitors related to the clinical compound NLG919 [1]. This is a key differentiator from IDO1 inhibitors based on other scaffolds, such as the hydroxyamidine class (e.g., epacadostat) or the phenyl-imidazole class. The imidazoleisoindole scaffold provides a defined binding mode and a basis for understanding structure-activity relationships (SAR). While direct potency comparisons within this specific scaffold are limited, the availability of a high-resolution crystal structure for IDO1-IN-24 provides a validated starting point for SAR studies that is absent for many other IDO1 inhibitor analogs [1].

Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship

Strategic Application Scenarios for IDO1-IN-24 Based on Its Differential Evidence Profile


Structure-Based Drug Design (SBDD) and Crystallography Campaigns

IDO1-IN-24 is an optimal reference compound for structure-based drug design projects due to its solved, high-resolution co-crystal structure with IDO1. The detailed understanding of its unique hydrogen-bond network and dual-pocket binding mode (as established in Section 3, Evidence Items 1 and 2 [1]) provides a validated template for computational docking studies, scaffold hopping, and the rational design of novel IDO1 inhibitors. Its use in a screening cascade can help calibrate and validate virtual screening models and provide a structural benchmark for new chemical series.

Pharmacodynamic Studies Requiring Partial Pathway Inhibition

The moderate cellular potency of IDO1-IN-24 (IC₅₀ = 17 μM) makes it a strategically valuable tool for pharmacodynamic studies where complete target inhibition is undesirable or confounding. Unlike more potent inhibitors (as compared in Section 3, Evidence Item 3 [2]), IDO1-IN-24 allows for the investigation of graded kynurenine pathway suppression and the identification of downstream signaling thresholds. This application scenario is particularly relevant for studying the complex, non-linear relationship between IDO1 activity and downstream immune cell function.

SAR Studies and Lead Optimization for the Imidazoleisoindole Series

As a fully characterized member of the imidazoleisoindole class, IDO1-IN-24 serves as a critical anchor point for structure-activity relationship (SAR) studies within this chemotype. The availability of its co-crystal structure (Section 3, Evidence Item 4 ) enables researchers to rationally modify the 1-cyclohexylethanol group or the core scaffold while interpreting changes in activity based on specific interactions with pocket B residues. This accelerates the lead optimization process by providing a clear hypothesis for the molecular basis of potency.

Immuno-Oncology Tool for Distinguishing IDO1-Dependent from -Independent Effects

In complex cellular models, such as co-cultures of cancer cells and T-cells, the moderate potency of IDO1-IN-24 can be used as a tool to distinguish between IDO1-dependent and IDO1-independent immune suppression. By using IDO1-IN-24 at its IC₅₀ concentration, researchers can achieve a partial reversal of the suppressive phenotype, allowing for the dissection of IDO1's specific contribution relative to other immunosuppressive mechanisms like PD-L1. This contrasts with high-potency inhibitors that may fully abrogate IDO1 activity, thereby masking the nuanced interplay between multiple immune checkpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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